molecular formula C8H10ClNO2S B2741536 2-(4-Chlorophenyl)ethane-1-sulfonamide CAS No. 1240628-06-1

2-(4-Chlorophenyl)ethane-1-sulfonamide

Cat. No.: B2741536
CAS No.: 1240628-06-1
M. Wt: 219.68
InChI Key: VGAKRQYYRQVIOF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethane-1-sulfonamide typically involves the reaction of 4-chlorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with ammonia or an amine to form the sulfonamide.

Reaction Scheme:

  • 4-Chlorobenzene + Ethanesulfonyl chloride → Intermediate sulfonyl chloride
  • Intermediate sulfonyl chloride + Ammonia/Amine → this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonamide
  • 4-Chlorophenylsulfonamide
  • 4-Chlorobenzene-1-sulfonyl chloride

Uniqueness

2-(4-Chlorophenyl)ethane-1-sulfonamide is unique due to the presence of the ethane chain, which provides additional flexibility and potential for further functionalization compared to other sulfonamide derivatives. This structural feature can enhance its binding affinity and specificity for molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKRQYYRQVIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240628-06-1
Record name 2-(4-chlorophenyl)ethane-1-sulfonamide
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